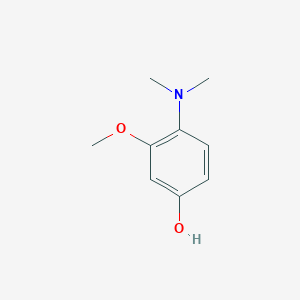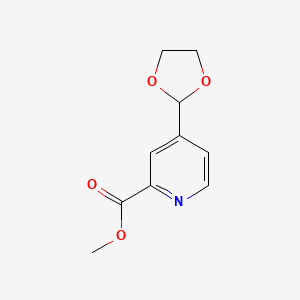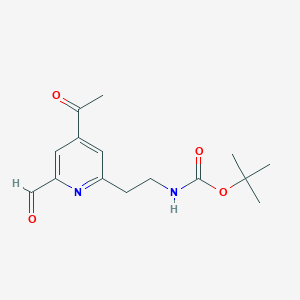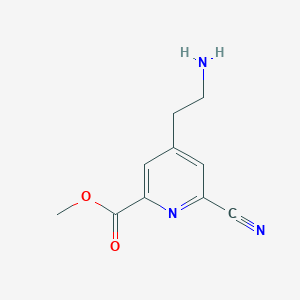
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine is an organic compound with the molecular formula C12H16N2O3 It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 6th position, a cyclopropoxy group at the 3rd position, and a nitro group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3-cyclopropoxy-2-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the pyridine ring.
Alkylation: Introduction of the tert-butyl group at the 6th position.
Cyclopropoxylation: Introduction of the cyclopropoxy group at the 3rd position.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, alkyl halides for alkylation, and appropriate bases or catalysts for cyclopropoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the cyclopropoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of substituted pyridine derivatives.
Scientific Research Applications
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-cyclopropoxy-2-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-2-nitropyridine: Lacks the cyclopropoxy group.
3-Cyclopropoxy-2-nitropyridine: Lacks the tert-butyl group.
6-Tert-butyl-3-methoxypyridine: Contains a methoxy group instead of a nitro group.
Uniqueness
6-Tert-butyl-3-cyclopropoxy-2-nitropyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and nitro groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-tert-butyl-3-cyclopropyloxy-2-nitropyridine |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)10-7-6-9(17-8-4-5-8)11(13-10)14(15)16/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZSIUHXKBQMAJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



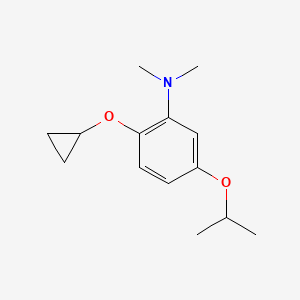

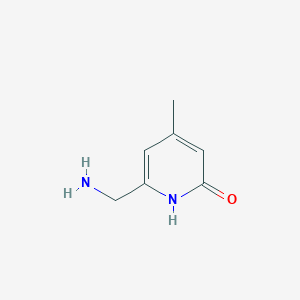
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
